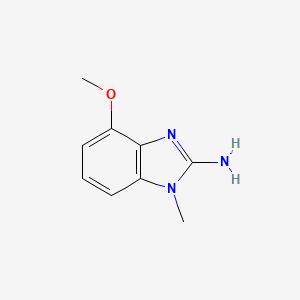

2-Amino-4-methoxy-1-methylbenzimidazole

Vue d'ensemble

Description

2-Amino-4-methoxy-1-methylbenzimidazole is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.2 g/mol .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 2-Amino-4-methoxy-1-methylbenzimidazole, often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . This process can be accelerated using a nano-electrospray ion source to generate electrostatically charged microdroplets . The reaction products are then analyzed using mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are often accelerated by orders of magnitude when conducted in electrostatically charged microdroplets . The reactions involve an acid-catalyzed mechanism based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Applications De Recherche Scientifique

Synthetic Pathways and Biological Relevance

Benzazoles, including compounds similar to 2-Amino-4-methoxy-1-methylbenzimidazole, have garnered attention for their diverse biological activities, leading to clinical applications. Synthetic chemists are keen on developing new methods to access compounds with significant biological activities, such as guanidine moiety-containing 2-aminobenzimidazole derivatives. These molecules, due to their potential therapeutic properties, are studied for their roles in cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis. The review by Rosales-Hernández et al. (2022) emphasizes the chemical aspects of 2-guanidinobenzazoles as potential therapeutic agents, illustrating synthetic approaches with a variety of modifications and functionalization. This highlights the significant research interest in derivatives of benzazoles for their application in medicinal chemistry, focusing on their pharmacological activities and the synthetic methodologies to access these compounds (Rosales-Hernández et al., 2022).

Novel Synthesis and Pharmaceutical Implications

The pursuit of novel synthesis methods for benzimidazole derivatives, like 2-Amino-4-methoxy-1-methylbenzimidazole, is driven by the need to develop more efficient pharmaceuticals. Saini et al. (2019) explore novel methods for synthesizing omeprazole, highlighting the pharmaceutical implications of benzimidazole derivatives in treating conditions such as ulcers. This review provides insights into the innovative synthesis processes for pharmaceutical impurities, demonstrating the relevance of benzimidazole compounds in drug development and the significance of exploring their synthesis for pharmaceutical applications (Saini et al., 2019).

Orientations Futures

Benzimidazole derivatives, such as 2-Amino-4-methoxy-1-methylbenzimidazole, have significant therapeutic values and are an active area of research in medicinal chemistry . They are being explored for their potential in treating various diseases and conditions . The development of novel and potent benzimidazole-containing drugs is a promising area for future research .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , suggesting that they may interact with various cellular targets.

Mode of Action

The mode of action of 2-Amino-4-methoxy-1-methylbenzimidazole involves an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step . The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .

Pharmacokinetics

Its molecular weight is 17720, and it has a LogP value of 174530 , which may influence its bioavailability and distribution within the body.

Result of Action

Given its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other cellular responses typically associated with anticancer agents.

Propriétés

IUPAC Name |

4-methoxy-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-6-4-3-5-7(13-2)8(6)11-9(12)10/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJUSLPNRVXPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methoxy-1-methylbenzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

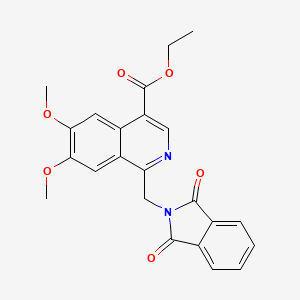

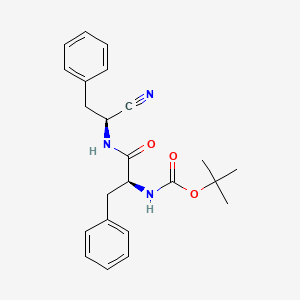

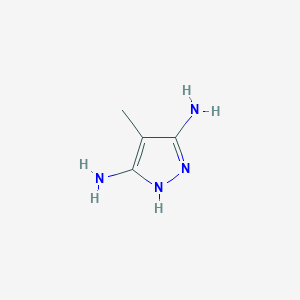

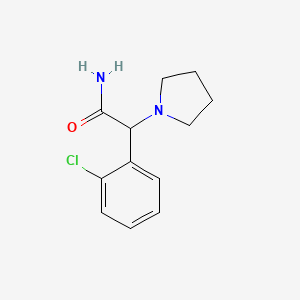

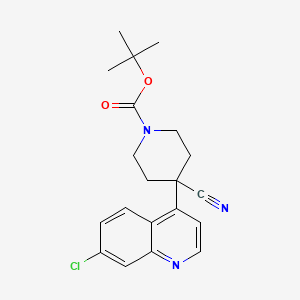

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1419690.png)

![4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride](/img/structure/B1419694.png)

![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419700.png)